molecular formula C12H14N4O3 B5007359 4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole

4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole

Cat. No. B5007359
M. Wt: 262.26 g/mol
InChI Key: QXXDTEHNGZLGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole, also known as ANBDQ, is a fluorescent probe used in biochemical and physiological research. It is a synthetic compound that is used to study the structural and functional properties of proteins and other biomolecules. ANBDQ is widely used in the field of biochemistry and is an important tool for understanding the mechanisms of various biological processes.

Mechanism of Action

4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole works by binding to proteins and other biomolecules and undergoing a conformational change that results in fluorescence. The fluorescence intensity of this compound is dependent on the local environment of the molecule to which it is bound. This property makes this compound a valuable tool for studying the structural and functional properties of proteins and other biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect cell viability or cause toxicity at the concentrations used in scientific research. However, it is important to note that this compound is a synthetic compound and should be handled with care to avoid any potential hazards.

Advantages and Limitations for Lab Experiments

4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole has several advantages as a fluorescent probe for scientific research. It is highly sensitive and specific, allowing for precise measurements of protein conformational changes and binding interactions. It is also stable and easy to use, making it a popular choice for many researchers. However, this compound does have some limitations. It is not suitable for studying proteins that are located inside the cell or for studying protein-protein interactions that occur in complex biological systems.

Future Directions

4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole has many potential future applications in scientific research. One possible direction is the development of new and improved fluorescent probes that are more sensitive and specific than this compound. Another direction is the use of this compound in combination with other techniques such as X-ray crystallography and NMR spectroscopy to obtain a more comprehensive understanding of protein structure and function. Additionally, this compound could be used to study the effects of drugs and other small molecules on protein conformational changes and binding interactions, leading to the development of new therapeutics for a variety of diseases.

Synthesis Methods

4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole is synthesized through a multi-step process that involves the reaction between 7-nitro-2,1,3-benzoxadiazole and 1-azepanamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy.

Scientific Research Applications

4-(1-azepanyl)-7-nitro-2,1,3-benzoxadiazole is widely used in scientific research to study the structure and function of proteins and other biomolecules. It is used as a fluorescent probe to monitor the conformational changes and binding interactions of proteins. This compound is also used to study the enzymatic activity of proteins and to investigate the mechanisms of various biological processes such as protein folding, protein-protein interactions, and protein-ligand interactions.

properties

IUPAC Name

7-(azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c17-16(18)10-6-5-9(11-12(10)14-19-13-11)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXDTEHNGZLGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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